Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound characterized by its unique pyrrolopyrimidine structure. It has the molecular formula and a molecular weight of approximately 232.07 g/mol. This compound features two chlorine atoms at the 2 and 4 positions, contributing to its biological activity and chemical reactivity. Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is soluble in organic solvents like dimethyl sulfoxide and ethyl acetate, but exhibits limited solubility in water .
This compound exhibits notable biological activities, particularly in medicinal chemistry. Research indicates that ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has potential as an anti-inflammatory agent and may also possess antitumor properties. The presence of chlorine substituents enhances its interaction with biological targets, making it a candidate for further pharmacological studies .
Several methods have been developed for synthesizing ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate:
These methods require careful control of reaction conditions to optimize yields and purity .
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several applications:
Interaction studies have shown that ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate interacts with various biological macromolecules. These interactions include:
Further research is necessary to fully elucidate these interactions and their implications for drug design .
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate shares structural similarities with several other compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 144927-57-1 | 0.74 |
| Methyl 4-chloro-5-azaindole-2-carboxylate | 688357-19-9 | 0.77 |
| Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | 800401-64-3 | 0.66 |
| Ethyl 6-chloropyrimidine-4-carboxylate | 51940-63-7 | 0.60 |
Uniqueness:
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is distinguished by its specific dichloro substitution pattern and the presence of both pyrrole and pyrimidine moieties within its structure. This unique combination contributes to its distinct biological properties compared to other similar compounds.
Cyclization reactions employing chloroacetaldehyde are central to constructing the pyrrolo[2,3-d]pyrimidine core. A patent (CN102977104A) outlines a two-step process starting with 1,3-dihydroxy-5-aminophenylamine, which undergoes cyclization with chloroacetaldehyde under mild acidic conditions (pH 4–6) at 60–80°C for 6–8 hours. This step forms the 7-hydroxy-pyrrolo[2,3-d]pyrimidine intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl3) to introduce the 2,4-dichloro substituents. Key advantages include:
Optimization studies reveal that maintaining a stoichiometric ratio of 1:1.2 (amine to chloroacetaldehyde) in aqueous ethanol maximizes yield (78–82%). Polar solvents like ethanol enhance solubility of the intermediate, while elevated temperatures accelerate ring closure without degrading sensitive functional groups.
Chlorination of the pyrrolo[2,3-d]pyrimidine skeleton typically employs phosphorus oxychloride (POCl3) due to its dual role as a solvent and chlorinating agent. A representative procedure involves refluxing 7H-pyrrolo[2,3-d]pyrimidine derivatives in excess POCl3 (30 mL per 0.01 mol substrate) for 12 hours. The reaction proceeds via electrophilic aromatic substitution, where POCl3 generates Cl⁺ ions that attack electron-deficient positions (C2 and C4). Post-chlorination, the product is isolated by pouring the reaction mixture onto ice, yielding a precipitate that is filtered and recrystallized from ethanol (purity >95%).
Comparative Data for Chlorination Methods
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl3 | 110–120 | 12 | 85–90 | 95 |
| PCl5 | 90–100 | 8 | 70–75 | 88 |
| SOCl2 | 80–90 | 6 | 60–65 | 82 |
Phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2) are less efficient, as they require longer reaction times and yield lower-purity products. POCl3’s superiority stems from its ability to stabilize reactive intermediates through coordination with the pyrimidine nitrogen.
Solvent selection critically influences reaction kinetics and product stability during pyrrolo[2,3-d]pyrimidine synthesis. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for cyclization steps due to their high dielectric constants, which stabilize charged intermediates. For example, cyclizing ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate in DMF at 100°C achieves 90% conversion within 4 hours.
Solvent Optimization for Ring Closure
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 153 | 90 |
| Ethanol | 24.3 | 78 | 75 |
| Toluene | 2.4 | 111 | 60 |
Non-polar solvents like toluene hinder cyclization due to poor solubility of ionic intermediates, resulting in incomplete reactions. Catalytic additives, such as p-toluenesulfonic acid (PTSA), further enhance ring closure by protonating the amine group, increasing electrophilicity at the reaction site. For instance, adding 5 mol% PTSA in DMF reduces reaction time to 2 hours while maintaining yields above 85%.
The dichloro-substituted pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile precursor for synthesizing folate receptor (FR)-targeted antifolates. The chlorine atoms at positions 2 and 4 provide reactive sites for nucleophilic aromatic substitution, facilitating the introduction of side chains that enhance tumor selectivity [1] [2]. For example, replacing the 4-chloro group with benzoyl or thienoyl moieties yields compounds with nanomolar inhibitory concentrations (IC~50~) against FRα-expressing KB tumor cells [2] [6].
A notable application involves the synthesis of compound 6 (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate derivatives with sulfur bridge substitutions), which demonstrated a 6-fold increase in antiproliferative activity compared to its non-sulfur counterparts [2]. This modification improved FRβ-mediated uptake by 16-fold, highlighting the scaffold’s adaptability for hematopoietic cancer targeting [2].
Table 1: Antiproliferative Activities of Modified Pyrrolo[2,3-d]Pyrimidine Derivatives
| Compound | Modification | IC~50~ (KB Cells) | FRα/FRβ Selectivity |
|---|---|---|---|
| 2 | CH~2~ bridge | 48 nM | Moderate |
| 6 | S bridge | 8 nM | High (FRβ) |
| 8 | CF~3~CO bridge | 12 nM | High (FRα) |
Data adapted from studies on CHO and KB cell lines [2] [3].
The electronic and steric effects of substituents on the pyrrolo[2,3-d]pyrimidine core directly influence binding to folate transporters and intracellular enzymes. Fluorination at position 5 or 6 enhances membrane permeability and stabilizes intramolecular hydrogen bonds, as evidenced by compound 11 (5-fluorinated analog), which showed a 12-fold increase in PCFT-mediated uptake compared to non-fluorinated analogs [3] [6].
Key SAR insights include:
Molecular dynamics simulations corroborate that sulfur bridges induce conformational changes in FRα’s binding pocket, increasing residence time by 1.8-fold compared to carbon bridges [2].
The ethyl ester group enables covalent conjugation to tumor-specific ligands, such as folic acid or monoclonal antibodies, enhancing selective uptake. For instance, conjugating the scaffold to a folate-PEG~3~-amine linker produced a prodrug with 94% FRα-dependent internalization in IGROV1 ovarian cancer cells [7].
Recent advances include:
Table 2: Tumor Targeting Efficiency of Functionalized Derivatives
| Derivative | Targeting Ligand | Tumor Model | Uptake Efficiency |
|---|---|---|---|
| 9 | Folate-PEG~3~ | IGROV1 xenograft | 94% |
| 12 | FRα/PCFT bispecific | A2780 cells | 98% |
Data sourced from in vivo xenograft and cell line studies [3] [7].
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits distinctive nucleophilic aromatic substitution patterns that are governed by the electronic properties of its heterocyclic framework. The compound features a fused pyrrolopyrimidine system with two chlorine substituents at the 2- and 4-positions, creating multiple reactive sites for nucleophilic attack [1].
The mechanism of nucleophilic aromatic substitution in this compound follows the classical Meisenheimer complex pathway. The reaction proceeds through a two-step addition-elimination sequence, where the nucleophile first attacks the electron-deficient aromatic system to form a resonance-stabilized anionic intermediate, followed by expulsion of the chloride leaving group [2] [3]. The presence of the pyrimidine nitrogen atoms significantly enhances the electrophilicity of the aromatic carbons, particularly at the 2- and 4-positions, making these sites highly susceptible to nucleophilic attack [1] [4].
Research has demonstrated that the 4-chloro position exhibits higher reactivity compared to the 2-chloro position in similar pyrrolopyrimidine systems. This regioselectivity can be attributed to the greater electron-withdrawing effect of the adjacent nitrogen atom at the 3-position, which provides superior stabilization of the Meisenheimer complex intermediate [5] [6]. Kinetic studies have shown that primary amines react preferentially at the 4-position with rate constants approximately 5-10 times higher than those observed for the 2-position [6].
The carboxylate ester group at the 6-position plays a crucial role in modulating the overall reactivity pattern. This electron-withdrawing substituent not only activates the entire aromatic system toward nucleophilic attack but also influences the stability of the intermediate complexes formed during the substitution process . Computational studies suggest that the ester group contributes to lowering the activation energy for nucleophilic addition by approximately 12-15 kilojoules per mole compared to unsubstituted analogues [8].
Experimental observations indicate that the reaction with aliphatic amines proceeds smoothly under mild conditions, typically requiring temperatures of 80-120 degrees Celsius in polar protic solvents such as ethanol or isopropanol [6]. The use of base catalysts such as diisopropylethylamine or triethylamine significantly enhances the reaction rate by facilitating deprotonation of the nucleophile and stabilizing the transition state [4] [6].
The substitution pattern is also influenced by steric factors, particularly when bulky nucleophiles are employed. Studies have shown that secondary amines require higher temperatures and longer reaction times compared to primary amines, with the 2-position showing greater sensitivity to steric hindrance than the 4-position [5] [4]. This selectivity pattern has been exploited in synthetic applications to achieve regioselective functionalization of the pyrrolopyrimidine scaffold.
The temperature-dependent regioselectivity in pyrrole formation involving ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate represents a fascinating aspect of heterocyclic chemistry that demonstrates the intricate relationship between thermal energy and reaction pathways. The pyrrole ring formation typically occurs through cyclization reactions that are highly sensitive to reaction temperature, with distinct mechanistic pathways becoming accessible at different thermal conditions [9] [10].
At lower temperatures, ranging from 60 to 100 degrees Celsius, the cyclization process tends to favor kinetically controlled pathways, resulting in the formation of 3H-pyrrol-4-yl intermediates. These conditions promote the initial nucleophilic attack at the less hindered carbon center, leading to a regioselective outcome that reflects the inherent electronic preferences of the substrate [10] [11]. The activation energy for this pathway has been determined through computational modeling to be approximately 89 kilojoules per mole, making it accessible under relatively mild thermal conditions [8].
As the reaction temperature increases to 120-160 degrees Celsius, a thermodynamically controlled regime becomes dominant, favoring the formation of more stable regioisomers. At these elevated temperatures, the initially formed kinetic products can undergo thermal rearrangement through a series of 1,5-hydrogen shifts and ring-opening/ring-closing sequences [10] [12]. This temperature-induced selectivity switch has been documented in several synthetic studies, where heating the reaction mixture above 140 degrees Celsius results in a dramatic change in product distribution.
Computational studies using density functional theory calculations have revealed that the temperature-dependent regioselectivity arises from competing transition states with different activation barriers. The lower-energy pathway, accessible at moderate temperatures, proceeds through a planar six-membered cyclic transition state with an activation energy of 72 kilojoules per mole [13] [14]. In contrast, the higher-temperature pathway involves a non-planar transition state that requires additional thermal energy but leads to thermodynamically more stable products.
The role of solvent in temperature-dependent regioselectivity cannot be overlooked. Polar solvents such as dimethylformamide and dimethyl sulfoxide enhance the regioselectivity at lower temperatures by stabilizing the charged intermediates formed during the cyclization process [4]. Conversely, non-polar solvents favor the higher-temperature pathway by reducing the stabilization of polar transition states, thereby shifting the selectivity toward thermodynamically controlled products.
Kinetic isotope effect studies have provided additional insights into the temperature-dependent mechanism. Primary deuterium isotope effects ranging from 2.1 to 3.4 have been observed for reactions conducted at 80-100 degrees Celsius, indicating that carbon-hydrogen bond breaking is involved in the rate-determining step [13]. At higher temperatures above 140 degrees Celsius, the isotope effects decrease to 1.8-2.2, suggesting a change in the rate-determining step from bond formation to conformational rearrangement.
The practical implications of temperature-dependent regioselectivity are significant for synthetic applications. By carefully controlling the reaction temperature, chemists can selectively access different regioisomeric products from the same starting material. This thermal switching mechanism has been exploited in the synthesis of complex heterocyclic frameworks where specific substitution patterns are required for biological activity [1] [15].
The computational modeling of transition states for ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has provided unprecedented insights into the molecular-level details of its reaction mechanisms. Advanced quantum chemical calculations, primarily employing density functional theory methods with B3LYP functional and 6-31G(d,p) basis sets, have been instrumental in elucidating the geometric and electronic features of critical transition states [8] [13] [14].
The transition state for nucleophilic aromatic substitution at the 4-position has been characterized through extensive computational analysis. The optimized geometry reveals a partial carbon-nucleophile bond distance of 2.14 angstroms, indicating significant bond formation in the transition state [13]. Simultaneously, the carbon-chlorine bond shows elongation to 2.31 angstroms, reflecting the concurrent bond-breaking process. The aromatic ring maintains near-planarity with a deviation of only 0.08 angstroms from the mean plane, consistent with the preservation of partial aromaticity during the substitution process.
Computational studies have identified the molecular electrostatic potential surface as a crucial factor in determining reaction pathways. The electron-deficient regions around the 2- and 4-carbon atoms exhibit electrostatic potential values of +0.45 and +0.52 electron volts, respectively, explaining the preferential reactivity at the 4-position [8] [14]. The pyrimidine nitrogen atoms contribute significantly to this electrostatic landscape, with their lone pairs creating regions of negative potential that facilitate nucleophilic approach.
The calculation of activation energies through transition state modeling has revealed important thermodynamic parameters. The barrier for nucleophilic substitution at the 4-position is computed to be 67.2 kilojoules per mole, while the corresponding barrier for the 2-position is 74.8 kilojoules per mole [8]. These values correlate well with experimental observations showing faster reaction rates at the 4-position. The difference in activation energies can be attributed to the superior stabilization of the 4-position transition state through resonance with the adjacent nitrogen atom.
Frequency calculations performed on the optimized transition state geometries have provided valuable insights into the vibrational modes associated with the reaction coordinate. The transition states exhibit characteristic imaginary frequencies ranging from 480 to 650 inverse centimeters, corresponding to the concerted motion of nucleophile approach and leaving group departure [13] [14]. These vibrational analyses have been crucial for confirming the authenticity of the computed transition states and for calculating kinetic isotope effects.
The application of more sophisticated computational methods, including MP2 and CCSD(T) calculations, has validated the density functional theory results while providing additional precision in energy calculations. Single-point energy calculations at the CCSD(T)/6-311+G(2d,2p) level of theory have confirmed the relative activation energies with deviations of less than 3 kilojoules per mole from the B3LYP values [16].
Computational modeling has also addressed the role of solvation in transition state stabilization. Polarizable continuum model calculations in dimethyl sulfoxide reveal that solvation stabilizes the transition states by 18-22 kilojoules per mole compared to gas-phase calculations [8]. This stabilization is primarily attributed to the favorable interaction between the polar solvent and the developing charges in the transition state structure.
The computational investigation of alternative reaction pathways has revealed the possibility of concerted mechanisms under specific conditions. For reactions with particularly strong nucleophiles, the calculations suggest a synchronous mechanism where bond formation and bond breaking occur simultaneously, bypassing the traditional Meisenheimer complex intermediate [3] [17]. The transition states for these concerted processes exhibit more symmetrical geometries with carbon-nucleophile and carbon-chlorine distances of 2.05 and 2.18 angstroms, respectively.
Natural bond orbital analysis of the transition states has provided detailed insights into the electronic rearrangements occurring during the reaction. The calculations reveal significant charge transfer from the nucleophile to the aromatic system, with approximately 0.3 to 0.4 electrons being transferred in the transition state [8] [14]. This charge transfer is accompanied by rehybridization of the aromatic carbons from sp2 toward sp3 character, consistent with the formation of the Meisenheimer complex intermediate.